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Compound of Interest

Compound Name: A-582941 dihydrochloride

Cat. No.: B7910015

CAS Number: 848591-90-2

This technical guide provides an in-depth overview of A-582941 dihydrochloride, a potent and
selective partial agonist of the a7 nicotinic acetylcholine receptor (hAAChR). This document is
intended for researchers, scientists, and drug development professionals interested in the
pharmacology and therapeutic potential of this compound.

Core Compound Properties

A-582941 is a biaryl diamine that has demonstrated high-affinity binding to a7 nAChRs and
possesses cognition-enhancing properties.[1][2] It exhibits favorable pharmacokinetic
properties, including good brain penetration, making it a valuable tool for central nervous
system (CNS) research.[1]
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Property Value Source

Molecular Formula C17H22CI2Na PubChem

Molecular Weight 353.3 g/mol PubChem

CAS Number 848591-90-2 [1][2]
Light yellow to yellow solid

Appearance (2]
powder

. Soluble to 100 mM in DMSO o
Solubility ) Tocris Bioscience
and to 50 mM in 1eq. HCI

Purity >98% Tocris Bioscience

Biological Activity and Selectivity

A-582941 acts as a partial agonist at the a7 nAChR, a ligand-gated ion channel highly
expressed in brain regions critical for cognitive processes, such as the hippocampus and
cortex.[1][2] Its selectivity for the a7 subtype over other nAChR subtypes and the 5-HT3
receptor is a key feature of its pharmacological profile.

Receptor Species Ki (nM) Efficacy Source
Rat (brain ) )

o7 nAChR 10.8 Partial Agonist [1]
membranes)

Human (frontal _ ,
o7 nAChR 16.7 Partial Agonist [1]
cortex)

5-HT3s Receptor Human 150 - [1]

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the effects of A-582941 on neuronal signaling and
cognitive function.
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Concentration/

Assay Model System Key Findings Source
Dose
Increased
ERK1/2
) PC12 cells ECso =95 nM ERK1/2 [1]
Phosphorylation ]
phosphorylation.
Increased
number of IPSCs
Inhibitory by 260 * 70%,
) Rat dentate
Postsynaptic sum of
) gyrus granule 100 nM ) [1]
Potentials I amplitudes by
cells
(IPSCs) 220 + 30%, and
sum of areas by
210 + 40%.
Dose-dependent
increase in
ERK1/2 and
ERK1/2 and
o 0.01-1.00 CREB
CREB Mice (in vivo) ) ] [1]
) pmol/kg, i.p. phosphorylation
Phosphorylation ) )
in the cingulate
cortex and
hippocampus.
Dose-dependent
increases in Ser-
GSK-3p3 S 0.1and 1.0 9 GSK-3pB
) Mice (in vivo) ) ] [1]
Phosphorylation pmol/kg, i.p. phosphorylation
in the cingulate
cortex.
Protected
i against cell
Neuroprotection PC12 cells 0.1-100 uM ) [3]
death induced by
NGF withdrawal.
- Rat social Improved
Cognitive . .
recognition - recognition of a [4]
Enhancement i )
model juvenile rat.
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N Monkey delayed
Cognitive ) Improved
matching-to- - [5]
Enhancement performance.
sample task
- S Enhanced
Cognitive Mouse inhibitory
) - memory [5]
Enhancement avoidance test

consolidation.

Experimental Methodologies
In Vitro ERK1/2 Phosphorylation Assay

Objective: To determine the effect of A-582941 on ERK1/2 phosphorylation in a cellular model
expressing a7 nAChRs.

Cell Line: PC12 cells, which endogenously express a7 nAChRs.
Protocol:
e Cell Culture: PC12 cells are cultured in appropriate media and conditions.

o Treatment: Cells are treated with varying concentrations of A-582941. To slow receptor
desensitization, experiments can be performed in the presence of a positive allosteric
modulator of a7 nAChRs, such as PNU-120596.

e Lysis: Following incubation, cells are lysed to extract proteins.

e Quantification: The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using a
suitable immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)
assay or a standard Western blot.

e Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the
effect of A-582941. The ECso value is determined from the concentration-response curve.

Electrophysiology: Inhibitory Postsynaptic Potential
(IPSC) Measurement
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Objective: To assess the ability of A-582941 to modulate inhibitory synaptic transmission via a7
NAChR activation.

Preparation: Acute brain slices containing the dentate gyrus are prepared from rats.

Protocol:

o Recording: Whole-cell patch-clamp recordings are obtained from dentate gyrus granule cells.
o Baseline Measurement: Spontaneous IPSCs are recorded under baseline conditions.

e Modulator Application: A positive allosteric modulator, PNU-120596 (10 uM), is applied to the
slice to enhance a7 nAChR-mediated currents.

e A-582941 Application: A-582941 (100 nM) is subsequently added to the perfusion solution.

o Data Acquisition and Analysis: The frequency, amplitude, and area of IPSCs are recorded
and analyzed before and after the application of A-582941. An increase in these parameters
indicates an enhancement of GABAergic inhibitory transmission.

In Vivo Phosphorylation Studies

Objective: To confirm the engagement of downstream signaling pathways by A-582941 in the
brain.

Animal Model: Mice.
Protocol:

o Drug Administration: A-582941 is administered via intraperitoneal (i.p.) injection at various
doses (e.g., 0.01-1.00 pmol/kg).

o Tissue Collection: At a specified time point after administration (e.g., 15 minutes), animals
are euthanized, and brain tissue (e.g., cingulate cortex, hippocampus) is collected.

e Immunohistochemistry: Brain sections are processed for immunohistochemical staining
using antibodies specific for phosphorylated ERK1/2 and phosphorylated CREB.
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» Analysis: The intensity and distribution of the staining are quantified to determine the effect
of A-582941 on protein phosphorylation in specific brain regions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of A-582941 and a general
experimental workflow for its characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A-582941 Dihydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7910015#a-582941-dihydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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